molecular formula C22H17N5 B11619933 1-(1H-Benzimidazol-1-YL)-3-propylpyrido(1,2-A)benzimidazole-4-carbonitrile

1-(1H-Benzimidazol-1-YL)-3-propylpyrido(1,2-A)benzimidazole-4-carbonitrile

Cat. No.: B11619933
M. Wt: 351.4 g/mol
InChI Key: YHGFLTACVPSCNN-UHFFFAOYSA-N
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Description

1-(1H-Benzimidazol-1-YL)-3-propylpyrido(1,2-A)benzimidazole-4-carbonitrile is a complex organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

The synthesis of 1-(1H-Benzimidazol-1-YL)-3-propylpyrido(1,2-A)benzimidazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzimidazole with a suitable pyridine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining the quality of the final product .

Chemical Reactions Analysis

1-(1H-Benzimidazol-1-YL)-3-propylpyrido(1,2-A)benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents used in these reactions include acids, bases, and organic solvents. .

Scientific Research Applications

1-(1H-Benzimidazol-1-YL)-3-propylpyrido(1,2-A)benzimidazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1H-Benzimidazol-1-YL)-3-propylpyrido(1,2-A)benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

1-(1H-Benzimidazol-1-YL)-3-propylpyrido(1,2-A)benzimidazole-4-carbonitrile can be compared with other benzimidazole derivatives, such as:

Properties

Molecular Formula

C22H17N5

Molecular Weight

351.4 g/mol

IUPAC Name

1-(benzimidazol-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C22H17N5/c1-2-7-15-12-21(26-14-24-17-8-3-5-10-19(17)26)27-20-11-6-4-9-18(20)25-22(27)16(15)13-23/h3-6,8-12,14H,2,7H2,1H3

InChI Key

YHGFLTACVPSCNN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4C=NC5=CC=CC=C54)C#N

Origin of Product

United States

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